molecular formula C11H18N5O13P3 B080171 5'-Guanylylmethylenediphosphonate CAS No. 14997-54-7

5'-Guanylylmethylenediphosphonate

Cat. No.: B080171
CAS No.: 14997-54-7
M. Wt: 521.21 g/mol
InChI Key: GXTIEXDFEKYVGY-KQYNXXCUSA-N
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Preparation Methods

The synthesis of phosphomethylphosphonic acid guanylate ester involves several steps. One common method includes the reaction of guanosine with phosphomethylphosphonic acid under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the proper formation of the ester bond . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

Phosphomethylphosphonic acid guanylate ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted guanylate esters.

Scientific Research Applications

Phosphomethylphosphonic acid guanylate ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a non-hydrolyzable analog of GTP, binding tightly to G-proteins in the presence of Mg2+ and acting as a potent stimulator of adenylate cyclase . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrial applications include its use in the development of novel materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of phosphomethylphosphonic acid guanylate ester involves its interaction with specific molecular targets. It binds to G-proteins in the presence of Mg2+, leading to the stimulation of adenylate cyclase . This interaction triggers a cascade of biochemical events, ultimately resulting in the modulation of various cellular processes. The compound’s ability to mimic GTP and its resistance to hydrolysis make it a valuable tool in studying G-protein-coupled signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

14997-54-7

Molecular Formula

C11H18N5O13P3

Molecular Weight

521.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-30(20,21)3-31(22,23)29-32(24,25)26/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H2,24,25,26)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1

InChI Key

GXTIEXDFEKYVGY-KQYNXXCUSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Guanylylmethylenediphosphonate
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5'-Guanylylmethylenediphosphonate
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5'-Guanylylmethylenediphosphonate
Reactant of Route 4
5'-Guanylylmethylenediphosphonate
Reactant of Route 5
5'-Guanylylmethylenediphosphonate
Reactant of Route 6
5'-Guanylylmethylenediphosphonate

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